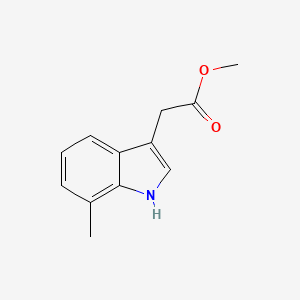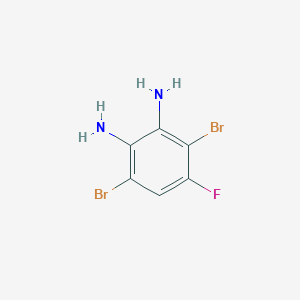![molecular formula C20H22N2O2 B12288061 Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)
Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring system. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate typically involves a multicomponent reaction. One common method is the cyclocondensation reaction, where isatins, pyrazolones, and malononitrile are reacted in aqueous media using a catalyst such as SBA-Pr-NHQ . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields.
Industrial Production Methods
Industrial production of benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of catalysts and solvents is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]
- Spiro[indoline-2,3’-hydropyridazine]
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
Uniqueness
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its combination of indoline and piperidine rings makes it a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22/h1-9,21H,10-15H2 |
InChI Key |
YJUMROPNGLKOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione](/img/structure/B12287980.png)
![6-(Difluoromethoxy)-2-iodobenzo[d]thiazole](/img/structure/B12287995.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate](/img/structure/B12288002.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B12288005.png)
![1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone](/img/structure/B12288007.png)



![1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12288036.png)

![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)
![1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate](/img/structure/B12288073.png)
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)
